Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Catalog No.
S1544766
CAS No.
143878-29-9
M.F
C12H12ClNO4
M. Wt
269.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-...

CAS Number

143878-29-9

Product Name

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

IUPAC Name

methyl 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

InChI

InChI=1S/C12H12ClNO4/c1-6(15)14-10-7-3-4-18-11(7)8(5-9(10)13)12(16)17-2/h5H,3-4H2,1-2H3,(H,14,15)

InChI Key

LCPRNYGRYCDBOM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)OC)Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)OC)Cl

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C12H12ClNO4C_{12}H_{12}ClNO_4 and a molecular weight of approximately 269.68 g/mol. This compound is characterized by its unique structure, which includes a benzofuran core, an acetamido group, and a chloro substituent. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.

As mentioned earlier, prucalopride acts as a selective agonist for the 5-HT4 receptor in the gut. Binding to this receptor triggers a signaling cascade leading to increased cAMP levels and subsequent release of acetylcholine. Acetylcholine stimulates smooth muscle contractions in the gut wall, promoting propulsive movement and relieving constipation [].

Potential Research Areas:

Based on its chemical structure and known properties, Prucalopride might be a target for research in the following areas:

  • Gastrointestinal Motility: Prucalopride is a commercially available drug used to treat chronic constipation. Its mechanism of action involves stimulating the release of acetylcholine in the gut, which promotes intestinal motility PubChem: ). Research might explore its effectiveness in treating other gastrointestinal motility disorders.
  • Drug Development: The chemical structure of Prucalopride could serve as a starting point for the development of new drugs targeting similar mechanisms or receptors in the body.

Finding More Information:

  • Scientific Databases: Searching scientific databases like PubMed or ScienceDirect using the keywords "Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate" or "Prucalopride" might reveal research articles on the compound.
  • Clinical Trials Registries: Clinical trials registries may contain information about ongoing or completed clinical trials investigating the use of Prucalopride for different applications.

  • Oxidation: The compound can be oxidized to form various derivatives, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to produce reduced forms of the compound.
  • Substitution: The acetamido and chloro groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate exhibits notable biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors, thereby modulating cellular processes associated with disease progression. Such interactions could lead to therapeutic applications in treating infections or certain types of cancer.

The synthesis of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate typically involves several steps:

  • Starting Materials: The synthesis begins with 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
  • Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity.

In industrial settings, continuous flow reactors may be employed for large-scale production, optimizing reaction conditions for efficiency and yield.

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
  • Material Science: The compound is used in developing specialty chemicals and advanced materials due to its unique structural features.
  • Biological Research: Investigated for its biological activities, it contributes to understanding drug mechanisms and developing new therapeutic agents.

Studies on methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate have focused on its interactions with biological targets. It may influence enzyme activity or receptor binding, which could lead to changes in cellular signaling pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects and optimizing its use in drug design.

Several compounds share structural similarities with methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate182808-04-40.96Lacks acetamido group; potential similar biological activity
4-Acetamido-5-chloro-2-hydroxybenzoate24190-77-00.90Hydroxy substituent instead of benzofuran structure
Methyl 6-chloro-1H-indole-4-carboxylate123654-26-20.75Indole core; different biological properties
Methyl 4-acetamido-5-chloro-2-methoxybenzoate4093-31-60.81Methoxy substituent; distinct reactivity
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate139329-90-10.80Ethyl group; variation in solubility

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate stands out due to its specific benzofuran structure combined with acetamido and chloro functionalities, which may confer unique biological activities not present in other similar compounds.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

143878-29-9

Wikipedia

Methyl 4-(acetylamino)-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Dates

Modify: 2023-08-15

Explore Compound Types